molecular formula C8H10O5 B1589420 2-Propenoic acid, 2-methyl-, (2-oxo-1,3-dioxolan-4-yl)methyl ester CAS No. 13818-44-5

2-Propenoic acid, 2-methyl-, (2-oxo-1,3-dioxolan-4-yl)methyl ester

Cat. No.: B1589420
CAS No.: 13818-44-5
M. Wt: 186.16 g/mol
InChI Key: NUTJVZGIRRFKKI-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, (2-oxo-1,3-dioxolan-4-yl)methyl ester is a useful research compound. Its molecular formula is C8H10O5 and its molecular weight is 186.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-oxo-1,3-dioxolan-4-yl)methyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5/c1-5(2)7(9)11-3-6-4-12-8(10)13-6/h6H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTJVZGIRRFKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456151
Record name (2-oxo-1,3-dioxolan-4-yl)-methyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13818-44-5
Record name (2-Oxo-1,3-dioxolan-4-yl)methyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13818-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, (2-oxo-1,3-dioxolan-4-yl)methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2-oxo-1,3-dioxolan-4-yl)-methyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, (2-oxo-1,3-dioxolan-4-yl)methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of (2-oxo-1,3-dioxolan-4-yl)methyl methacrylate in polymer synthesis?

A1: (2-oxo-1,3-dioxolan-4-yl)methyl methacrylate is primarily used as a monomer in the creation of polymers with unique properties. For example, it can be copolymerized with styrene to produce copolymers with varying compositions. [] This monomer's appeal lies in the reactivity of its cyclic carbonate group, which allows for further modifications. It readily reacts with amines like butylamine, leading to the formation of polymers containing hydroxyurethane groups in their side chains. [] This ring-opening reaction with amines offers a non-isocyanate route for synthesizing hydroxyurethane methacrylates (HUMA) and their oligomers, valuable components in photocurable thermoset resins for applications like 3D printing. []

Q2: How does the cyclic carbonate group in (2-oxo-1,3-dioxolan-4-yl)methyl methacrylate contribute to its reactivity?

A2: The cyclic carbonate group is the key to this compound's reactivity. It readily undergoes ring-opening reactions with nucleophiles like amines. [] This reaction is highly efficient, as demonstrated by the near-quantitative yields achieved when reacting the compound or its polymer with butylamine. [] This reactivity makes it a valuable tool for introducing desired functionalities into polymer structures.

Q3: Are there any challenges associated with the polymerization of (2-oxo-1,3-dioxolan-4-yl)methyl methacrylate?

A3: Yes, one challenge is its tendency to undergo spontaneous polymerization at room temperature, especially in its pure form. [] To control the polymerization process, researchers often use controlled radical polymerization techniques or work with the monomer in a diluted form. For instance, successful radical polymerization was achieved at 60°C using an initiator in dimethyl sulfoxide (DMSO) with the monomer at 94% purity. []

Q4: Can you explain the significance of using (2-oxo-1,3-dioxolan-4-yl)methyl methacrylate in developing non-isocyanate polyurethane materials?

A4: Traditional polyurethane synthesis relies heavily on isocyanates, which are highly reactive compounds associated with toxicity and moisture sensitivity. [] (2-oxo-1,3-dioxolan-4-yl)methyl methacrylate offers a safer and more sustainable alternative. The cyclic carbonate ring can be opened by amines, mimicking the reaction of isocyanates with alcohols to form urethane linkages. [] This method avoids using toxic isocyanates while providing a versatile platform for tuning the properties of the resulting polyurethanes.

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